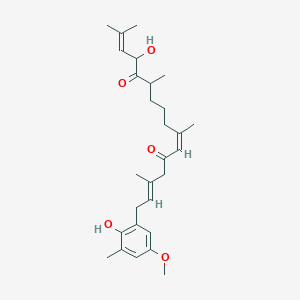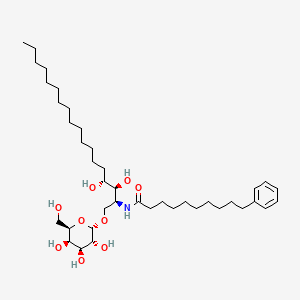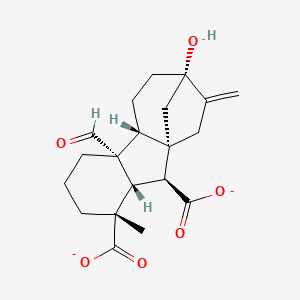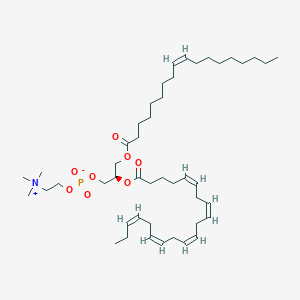
PC(18:1(9Z)/20:5(5Z,8Z,11Z,14Z,17Z))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(9Z)-octadecenoyl]-2-[(5Z,8Z,11Z,14Z,17Z)-eicosapentaenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:6 in which the acyl groups specified at positions 1 and 2 are (9Z)-octadecenoyl and (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoyl respectively. It derives from an oleic acid and an all-cis-5,8,11,14,17-icosapentaenoic acid.
Aplicaciones Científicas De Investigación
Biomarker Discovery in Osteoarticular Tuberculosis
A study conducted by Chen, Ye, Lei, and Wang (2022) in "Frontiers in Cellular and Infection Microbiology" utilized liquid chromatography tandem mass spectrometry (LC-MS/MS) to analyze metabolites in serum from osteoarticular tuberculosis patients. This research identified potential biomarkers, including various phosphatidylcholines (PCs), for diagnosing osteoarticular tuberculosis. The study underscores the importance of lipid metabolism in the pathological process of tuberculosis and suggests that similar PCs could be instrumental in biomarker discovery for other diseases (Chen, Ye, Lei, & Wang, 2022).
Metabolic Alterations in Lung Carcinoma
In 2018, Wu, Chen, Li, and Liu published a study in "Royal Society Open Science" exploring metabolic alterations during lung carcinoma development in mice. Using UPLC-QTOF/MS, they identified dysregulated metabolites, including various PCs, in plasma samples. These findings highlight the involvement of glycerophospholipid metabolism in lung carcinoma and demonstrate the potential of PCs as biomarkers for cancer diagnosis (Wu, Chen, Li, & Liu, 2018).
Propiedades
Nombre del producto |
PC(18:1(9Z)/20:5(5Z,8Z,11Z,14Z,17Z)) |
|---|---|
Fórmula molecular |
C46H80NO8P |
Peso molecular |
806.1 g/mol |
Nombre IUPAC |
[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-25,27,31,33,44H,6-7,9,11-13,15,17-19,23,26,28-30,32,34-43H2,1-5H3/b10-8-,16-14-,22-20-,24-21-,27-25-,33-31-/t44-/m1/s1 |
Clave InChI |
PAQLDAUPMINLDS-UTNJSSBTSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



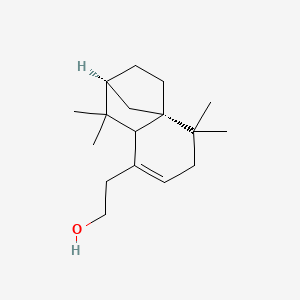
![5-[3-[(6,8-dibromo-3,4-dihydro-2H-chromen-4-yl)amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1263496.png)
![2-[5-(4-Fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1263497.png)
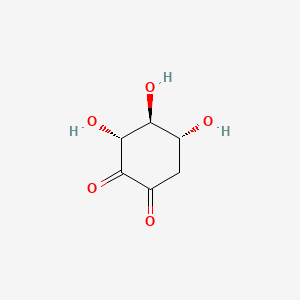
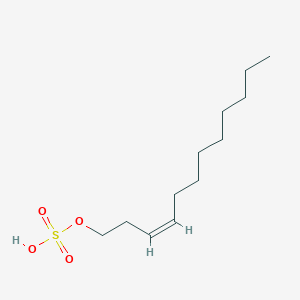


![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)
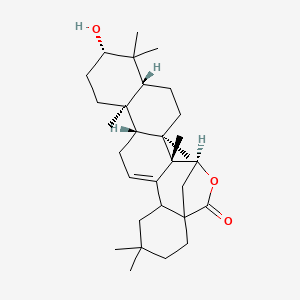
![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(E)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1263508.png)
